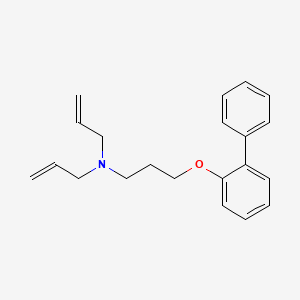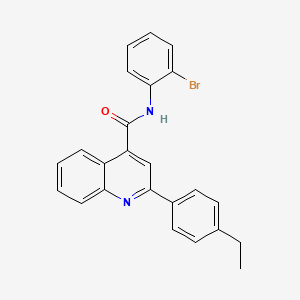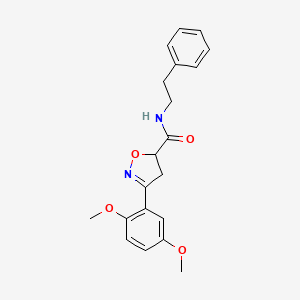
3-(2-phenylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine
Übersicht
Beschreibung
3-(2-phenylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine is a synthetic organic compound that belongs to the class of amines This compound features a complex structure with multiple functional groups, including phenyl, phenoxy, and prop-2-enyl groups
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of 2-phenylphenol: This can be achieved through the reaction of phenol with a phenyl halide under basic conditions.
Etherification: The 2-phenylphenol can then be reacted with an appropriate alkyl halide to form the 2-phenylphenoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-phenylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce primary or secondary amines.
Wirkmechanismus
The mechanism of action of 3-(2-phenylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-phenylphenoxy)-N,N-dimethylpropan-1-amine
- 3-(2-phenylphenoxy)-N,N-diethylpropan-1-amine
- 3-(2-phenylphenoxy)-N,N-bis(2-hydroxyethyl)propan-1-amine
Uniqueness
3-(2-phenylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-(2-phenylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-3-15-22(16-4-2)17-10-18-23-21-14-9-8-13-20(21)19-11-6-5-7-12-19/h3-9,11-14H,1-2,10,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEXCWTVNJOLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCCOC1=CC=CC=C1C2=CC=CC=C2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4615070.png)
![2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B4615076.png)
![METHYL 3-({[4-(3-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4615080.png)
![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615094.png)

![N-(Butan-2-YL)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide](/img/structure/B4615108.png)
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4615112.png)

![N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4615132.png)
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4615140.png)
![N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B4615144.png)

![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)
![Ethyl 2-[(2-phenylsulfanylacetyl)carbamothioylamino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B4615163.png)
